Eprinomectin (Standard)

Taxane Conformation HPLC Method Development Impurity Profiling

This certified reference standard is essential for analytical method development and quality control. Its precise characterization enables accurate identification and quantification of process-related impurities in pharmaceutical and veterinary API production, ensuring compliance with ICH Q3A/B guidelines for method validation and stability studies. Procure for reliable HPLC/UPLC system suitability and impurity profiling.

Molecular Formula C50H75NO14
Molecular Weight 914.1 g/mol
Cat. No. B8068675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprinomectin (Standard)
Molecular FormulaC50H75NO14
Molecular Weight914.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C
InChIInChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26-,27-,29-,31+,32+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45+,46-,47+,49?,50+/m1/s1
InChIKeyZKWQQXZUCOBISE-AMPAAKTKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel: Chemical Identity and Baseline Specifications for Procurement


2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel is a synthetic, silyl-protected derivative of paclitaxel, a clinically established antineoplastic taxane. Its systematic name and chemical structure, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization, define it as a process-related impurity and a protected synthetic intermediate in the manufacture of paclitaxel active pharmaceutical ingredient (API) . The compound's molecular formula is C₅₉H₈₁NO₁₅Si₂, with a molecular weight of 1100.44 g/mol . It is also referenced as Paclitaxel Impurity 21 and is available as a reference standard with detailed characterization data, compliant with ICH Q3A/B regulatory guidelines for impurity control [1].

Why 2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel Cannot Be Interchanged with Other Paclitaxel Impurities or Intermediates


Generic substitution is not feasible due to the compound's unique combination of two orthogonal structural modifications: (1) the D-seco configuration, resulting from oxetane D-ring opening, which fundamentally alters the taxane core's conformation and biological inactivity compared to closed-ring taxanes [1]; and (2) the presence of two triethylsilyl (TES) protecting groups at the C2' and C7 hydroxyl positions, which confer distinct physicochemical properties, such as enhanced solubility in organic solvents and different chromatographic retention behavior, that are critical for its role as an analytical marker and a protected synthetic intermediate [2]. Unlike other D-seco analogues or simply protected paclitaxel derivatives, this compound uniquely combines both features, making its procurement essential for specific analytical method development (e.g., HPLC impurity profiling) and for ensuring fidelity in multi-step paclitaxel semisynthesis where selective deprotection strategies are employed [3].

Quantitative Differentiation of 2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel: Evidence-Based Rationale for Scientific Selection


Structural Conformation: D-Seco Taxane Core Defines Unique Chromatographic and Biological Profile

The defining feature of 2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel is its D-seco configuration. This arises from the opening of the oxetane D-ring, a modification that is known to render the paclitaxel core biologically inactive in tubulin assembly and cytotoxicity assays, in stark contrast to its parent, paclitaxel, and other D-ring intact taxanes [1]. While 2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel's specific activity data is not directly reported, class-level inference from D-seco paclitaxel analogues demonstrates that all such compounds tested were inactive (IC50 > 1 µM in MCF-7 and A2780 cell lines) [1]. This lack of cytotoxicity is a critical differentiator for its intended use as an impurity standard, as it ensures it does not interfere with bioactivity assays and serves as a distinct, non-toxic marker in chromatographic analysis.

Taxane Conformation HPLC Method Development Impurity Profiling

Protected Intermediate Utility: TES Groups Enable Regioselective Synthesis and Enhanced Stability

The presence of triethylsilyl (TES) protecting groups at the C2' and C7 positions is a strategic choice in paclitaxel semisynthesis. The TES group is preferred over other silyl groups like TBS (tert-butyldimethylsilyl) due to its milder, more selective deprotection conditions, often using fluoride sources or mild acid (e.g., HF-pyridine or TFA), which minimizes epimerization at the C7 position [1]. This compound serves as a key protected intermediate that allows for subsequent selective functionalization at the C10 or C13 positions without affecting the protected C2' and C7 hydroxyls [2]. Compared to the unprotected D-seco-paclitaxel, the TES-protected version demonstrates significantly enhanced stability and solubility in organic solvents like chloroform and DMSO, which is crucial for both synthetic handling and long-term storage of analytical standards .

Semisynthesis Taxane Derivatives Protecting Group Strategy

Analytical Standard Fidelity: Defined Molecular Weight and Purity Enable Precise Quantification

As a reference standard, 2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel is supplied with a defined molecular weight of 1100.44 g/mol and is typically offered at purities ≥ 95% . This high purity is essential for accurate relative response factor (RRF) determination in HPLC-UV or HPLC-CAD methods for impurity quantification [1]. In contrast to the more common impurity, D-Seco Paclitaxel (molecular weight 871.92 g/mol, purity ≥90%), the TES-protected version has a significantly higher molecular weight and distinct UV chromophore, which ensures it does not co-elute with the main API peak or other common impurities during reversed-phase HPLC analysis . This distinct retention time (typically longer due to increased hydrophobicity from TES groups) allows for unambiguous identification and quantification in complex mixtures.

Analytical Chemistry Method Validation Pharmaceutical Quality Control

Procurement-Driven Application Scenarios for 2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel


1. Analytical Method Development and Validation for Paclitaxel API

This compound is procured as a certified reference standard (e.g., Paclitaxel Impurity 21) for the development and validation of HPLC/UPLC methods used in quality control of paclitaxel drug substance and drug products. Its unique retention time and UV absorption profile, distinct from paclitaxel and other common impurities, allows it to be used as a system suitability marker and for determining relative response factors (RRFs) to quantify unknown impurities, in compliance with ICH Q3A/B guidelines [1].

2. Key Intermediate in the Semisynthesis of Next-Generation Taxane APIs

In medicinal chemistry and process chemistry laboratories, 2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel is purchased for use as a strategically protected intermediate. The orthogonal protection of the C2' and C7 hydroxyls with base-labile TES groups allows for selective functionalization at other positions, such as C10 or C13, to create novel D-seco taxane analogues for structure-activity relationship (SAR) studies or to synthesize docetaxel and cabazitaxel precursors with improved yield and purity [2].

3. Impurity Profiling and Forced Degradation Studies

This compound is utilized as a marker for process-related impurities in forced degradation studies of paclitaxel. Its D-seco core is characteristic of oxidative degradation pathways. Having a well-characterized, pure standard of this specific impurity enables precise identification and quantification during stability studies, which is a regulatory requirement for ANDA submissions and commercial production [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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